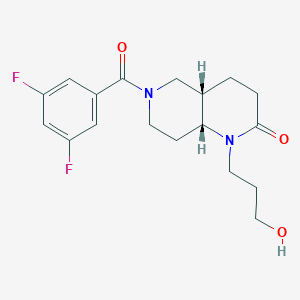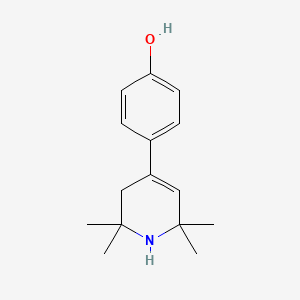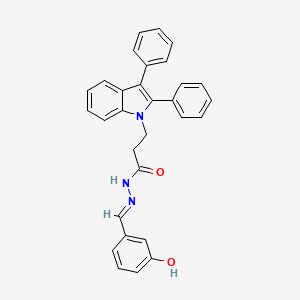
4-methoxy-N-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as MPB, is a compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting carbonic anhydrase, this compound disrupts this process and leads to a decrease in the production of bicarbonate and an increase in the production of protons. This can have a variety of effects on biological systems, depending on the specific context in which this compound is used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific context in which it is used. Some of the effects that have been observed include:
1. Inhibition of carbonic anhydrase: As mentioned earlier, this compound is a potent inhibitor of carbonic anhydrase. This property has been used to study the role of carbonic anhydrase in various biological processes.
2. Anti-cancer properties: this compound has been found to have anti-cancer properties and has been used in studies to investigate its potential as a therapeutic agent for the treatment of various types of cancer.
3. Neuroprotective properties: this compound has been found to have neuroprotective properties and has been used in studies to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Potent inhibitor of carbonic anhydrase: this compound is a potent inhibitor of carbonic anhydrase, which makes it a valuable tool for studying the role of carbonic anhydrase in various biological processes.
2. Anti-cancer properties: this compound has been found to have anti-cancer properties and has been used in studies to investigate its potential as a therapeutic agent for the treatment of various types of cancer.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to work with in certain experimental contexts.
2. Limited specificity: this compound has been found to inhibit other enzymes in addition to carbonic anhydrase, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For research on 4-methoxy-N-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide include the development of more potent inhibitors, investigation of its anti-cancer and neuroprotective properties, and more.
Synthesemethoden
The synthesis of 4-methoxy-N-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxy-N-methylbenzenesulfonamide with piperidine-1-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by recrystallization to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been widely used in scientific research as a tool to study the role of sulfonamide derivatives in biological systems. It has been found to have a variety of applications, including:
1. Inhibition of carbonic anhydrase: this compound has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. This property of this compound has been used to study the role of carbonic anhydrase in various biological processes.
2. Treatment of cancer: this compound has been found to have anti-cancer properties and has been used in studies to investigate its potential as a therapeutic agent for the treatment of various types of cancer.
3. Treatment of neurological disorders: this compound has been found to have neuroprotective properties and has been used in studies to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-methoxy-N-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15-21(18,19)11-6-7-13(20-2)12(10-11)14(17)16-8-4-3-5-9-16/h6-7,10,15H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXFOURHJHJQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5434319.png)
![4-fluoro-N-[3-oxo-3-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)propyl]benzamide](/img/structure/B5434327.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5434331.png)
![ethyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5434335.png)
![2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5434336.png)
![methyl 2-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5434348.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434352.png)
![(2R)-2-amino-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-phenylacetamide](/img/structure/B5434364.png)


![diethyl 7-ethyl-3-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B5434395.png)

![(3aR*,5S*,6S*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5434409.png)
